molecular formula C6H5FN2 B13818918 5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

Cat. No.: B13818918
M. Wt: 124.12 g/mol
InChI Key: NISSEGSBCUHRIM-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that contains a pyrrole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-fluoro-1-methyl-1H-pyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 5-Fluoro-1-methyl-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrrole-2-carbonitrile: Lacks the fluorine atom at the 5-position.

    5-Chloro-1-methyl-1H-pyrrole-2-carbonitrile: Contains a chlorine atom instead of a fluorine atom at the 5-position.

Uniqueness

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitrile group can serve as a versatile functional group for further chemical modifications.

Properties

Molecular Formula

C6H5FN2

Molecular Weight

124.12 g/mol

IUPAC Name

5-fluoro-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3

InChI Key

NISSEGSBCUHRIM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1F)C#N

Origin of Product

United States

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